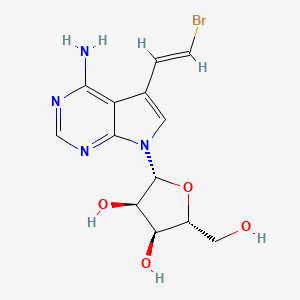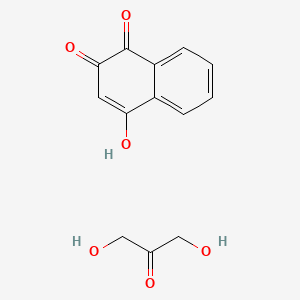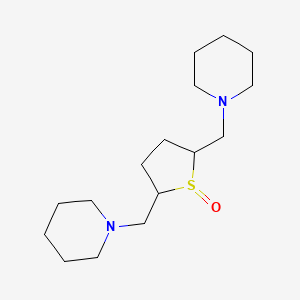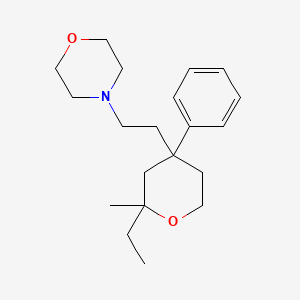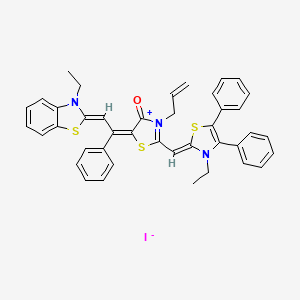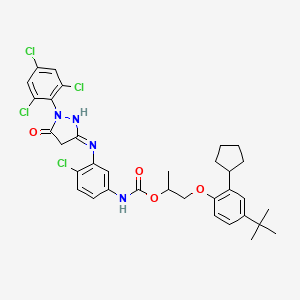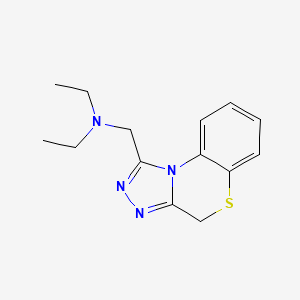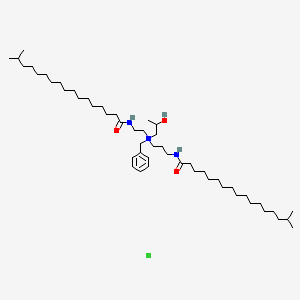
Benzyl(2-hydroxypropyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2-hydroxypropyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride is a complex organic compound with a wide range of applications in various scientific fields. This compound is known for its unique chemical structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.
Preparation Methods
The synthesis of Benzyl(2-hydroxypropyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Benzyl(2-hydroxypropyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Scientific Research Applications
Benzyl(2-hydroxypropyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the formulation of various industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzyl(2-hydroxypropyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzyl(2-hydroxypropyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride can be compared with other similar compounds, such as:
- Benzyl(2-hydroxypropyl)(2-((1-oxooctadecyl)amino)ethyl)(3-((1-oxooctadecyl)amino)propyl)ammonium chloride
- Benzyl(2-hydroxypropyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxooctadecyl)amino)propyl)ammonium chloride These compounds share similar structural features but differ in the specific functional groups attached to the core structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
93820-47-4 |
|---|---|
Molecular Formula |
C51H96ClN3O3 |
Molecular Weight |
834.8 g/mol |
IUPAC Name |
benzyl-(2-hydroxypropyl)-[2-(16-methylheptadecanoylamino)ethyl]-[3-(16-methylheptadecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C51H95N3O3.ClH/c1-46(2)34-27-22-18-14-10-6-8-12-16-20-24-31-38-50(56)52-40-33-42-54(44-48(5)55,45-49-36-29-26-30-37-49)43-41-53-51(57)39-32-25-21-17-13-9-7-11-15-19-23-28-35-47(3)4;/h26,29-30,36-37,46-48,55H,6-25,27-28,31-35,38-45H2,1-5H3,(H-,52,53,56,57);1H |
InChI Key |
OEXXHDKBZFOCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](CCNC(=O)CCCCCCCCCCCCCCC(C)C)(CC1=CC=CC=C1)CC(C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





